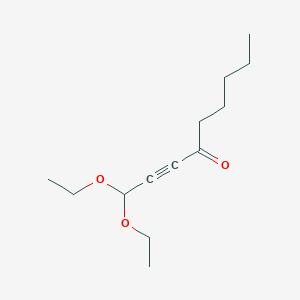

2-Nonyn-4-one, 1,1-diethoxy-

Description

Structure

3D Structure

Properties

CAS No. |

122077-89-8 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1,1-diethoxynon-2-yn-4-one |

InChI |

InChI=1S/C13H22O3/c1-4-7-8-9-12(14)10-11-13(15-5-2)16-6-3/h13H,4-9H2,1-3H3 |

InChI Key |

AMDZDNYUQGTRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C#CC(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nonyn 4 One, 1,1 Diethoxy and Its Derivatives

Historical Perspectives and Evolution of Ynone and Acetal (B89532) Synthesis

The development of synthetic methods for ynones (α,β-acetylenic ketones) and acetals has a rich history, evolving from classical methods to modern catalytic transformations. thieme-connect.comnumberanalytics.com Ynones, recognized for over a century, are valuable intermediates in the synthesis of various natural products and bioactive compounds due to their unique reactivity. thieme-connect.comnumberanalytics.comnih.gov Early ynone syntheses often involved the reaction of metal acetylides with acyl halides. researchgate.net Over the past few decades, significant progress has been made, particularly with the advent of transition-metal-catalyzed reactions. thieme-connect.com

The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with acid chlorides, has become a cornerstone for ynone synthesis, largely replacing older, more hazardous methods involving carbon monoxide. researchgate.net Other significant advancements include oxidative methods and carbonylative cross-couplings. thieme-connect.comresearchgate.net

Acetal synthesis, a fundamental method for protecting carbonyl groups in aldehydes and ketones, has also seen considerable evolution. acs.orgresearchgate.net Traditional methods relied on strong acid catalysts, which are often corrosive and incompatible with sensitive functional groups. acs.orgresearchgate.net Modern approaches focus on milder and more selective conditions, employing a variety of catalysts including Lewis acids, organocatalysts, and even photocatalysts. acs.orgymerdigital.comrsc.org The development of heterogeneous catalysts and green chemistry protocols has further refined acetalization techniques, making them more efficient and environmentally friendly. ymerdigital.com The use of cyclic acetals, in particular, has been pivotal in carbohydrate chemistry since the early 20th century. numberanalytics.com

Precursor Design and Retrosynthetic Analysis for 2-Nonyn-4-one, 1,1-diethoxy-

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net This process involves a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in

For 2-Nonyn-4-one, 1,1-diethoxy-, a primary disconnection can be made at the carbon-carbon bond between the carbonyl group and the alkyne. This leads to two key synthons: an acyl cation equivalent and a non-1-ynyl anion equivalent. A functional group interconversion (FGI) on the acetal group to an aldehyde provides a more practical starting point for the synthesis.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 2-Nonyn-4-one, 1,1-diethoxy-

Disconnection 1 (C-C bond): This suggests a coupling reaction, such as a Sonogashira or related coupling, between an appropriate acid chloride and a terminal alkyne. The precursors would be a derivative of 4,4-diethoxybutanoic acid and 1-pentyne (B49018).

Disconnection 2 (Acetal C-O bonds): This points to the protection of a keto-aldehyde. The precursor would be 2-nonyn-1,4-dione. However, the selective protection of one carbonyl group in the presence of another can be challenging. A more strategic approach involves introducing the acetal at an earlier stage.

Alternative Retrosynthesis: A more convergent approach would involve starting with a protected aldehyde, such as 3,3-diethoxypropanal (B3055259). This can be reacted with a suitable organometallic reagent derived from 1-pentyne to form the alcohol precursor, 1,1-diethoxynon-2-yn-4-ol, which can then be oxidized to the target ynone.

This analysis highlights the importance of precursor design in ensuring a high-yielding and selective synthesis.

Direct and Indirect Synthetic Pathways to 2-Nonyn-4-one, 1,1-diethoxy-

The synthesis of 2-Nonyn-4-one, 1,1-diethoxy- can be approached through several pathways, leveraging the extensive toolkit of modern organic synthesis.

Multi-Step Convergent Synthetic Routes

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient for complex molecules.

A potential convergent synthesis for 2-Nonyn-4-one, 1,1-diethoxy- could involve:

Preparation of the Acetal-Containing Fragment: Starting from a suitable precursor like acrolein, acetalization with triethyl orthoformate in the presence of an acid catalyst would yield 3,3-diethoxyprop-1-ene. Subsequent hydroboration-oxidation would provide 3,3-diethoxypropan-1-ol, which can be oxidized to 3,3-diethoxypropanal.

Preparation of the Alkyne Fragment: 1-Pentyne can be deprotonated using a strong base like n-butyllithium to form lithium pentynilide.

Coupling and Oxidation: The lithium pentynilide can then be reacted with 3,3-diethoxypropanal to afford the secondary alcohol, 1,1-diethoxynon-2-yn-4-ol. molaid.com Subsequent oxidation of this alcohol using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or an IBX-catalyzed oxidation would yield the final product, 2-Nonyn-4-one, 1,1-diethoxy-. georgiasouthern.edu

Metal-Catalyzed Coupling Strategies for Alkyne Formation

Transition metal-catalyzed reactions are powerful tools for forming the carbon-carbon triple bond in ynones. nih.gov

Sonogashira-type Coupling: A prominent method involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an acid chloride. researchgate.netorganic-chemistry.org In the context of 2-Nonyn-4-one, 1,1-diethoxy-, this would entail the reaction of 1-pentyne with 3,3-diethoxypropanoyl chloride. The acid chloride can be prepared from the corresponding carboxylic acid, 3,3-diethoxypropanoic acid, using a standard chlorinating agent like oxalyl chloride or thionyl chloride.

Ruthenium-Catalyzed Oxidative Alkynylation: A more recent development is the ruthenium-catalyzed oxidative coupling of primary alcohols or aldehydes directly with terminal alkynes to form ynones. wiley.com This method offers a more atom-economical approach by avoiding the pre-formation of an acid chloride. wiley.com This could potentially be applied to the direct coupling of 3,3-diethoxypropanal with 1-pentyne.

Table of Metal-Catalyzed Ynone Syntheses

| Catalyst System | Reactants | Product | Key Features |

| Pd/Cu | Terminal Alkyne + Acid Chloride | Ynone | Widely applicable, reliable, but requires pre-functionalized starting materials. researchgate.netorganic-chemistry.org |

| RuI(CO)3(η3-C3H5)/rac-BINAP | Primary Alcohol/Aldehyde + Terminal Alkyne | Ynone | Direct oxidative coupling, atom-economical. wiley.com |

| CuI/TMEDA | Terminal Alkyne + Acid Chloride | Ynone | Efficient, solvent-free conditions at room temperature. organic-chemistry.org |

| Gold(I) Catalysis | Ynones + Bis(trimethylsilyl)ketene acetals | Tetrasubstituted allenes | Can lead to rearranged products. acs.org |

This table provides a summary of common metal-catalyzed methods for ynone synthesis.

Acetalation Methods: Optimization and Scope

The formation of the diethyl acetal is a critical step. The choice of method depends on the stability of the other functional groups in the molecule.

Acid-Catalyzed Acetalation: The most common method involves treating the corresponding aldehyde with an excess of ethanol (B145695) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. researchgate.netprepchem.com The reaction is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus.

Milder Acetalation Conditions: For substrates sensitive to strong acids, milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) or lithium tetrafluoroborate (B81430) can be employed. researchgate.netnumberanalytics.com

Photocatalytic Acetalization: Recent advancements include the use of photocatalysts, such as thioxanthenone, under visible light irradiation to promote acetalization under neutral conditions. rsc.org This green chemistry approach avoids the use of metal complexes and stoichiometric acids. rsc.org

Table of Acetalation Methods

| Catalyst/Reagent | Substrate | Product | Conditions |

| p-Toluenesulfonic acid | Aldehyde/Ketone + Alcohol/Diol | Acetal/Ketal | Acidic, often with water removal. researchgate.netprepchem.com |

| Lithium Tetrafluoroborate | Aldehyde/Ketone + Alcohol/Diol | Acetal/Ketal | Mild Lewis acid catalysis. researchgate.net |

| Thioxanthenone/Visible Light | Aldehyde + Alcohol | Acetal | Photo-organocatalytic, neutral conditions. rsc.org |

| Triethyl orthoformate | Aldehyde/Ketone | Acetal/Ketal | Can act as both reagent and water scavenger. prepchem.com |

This table summarizes various methods for acetal formation.

Synthesis of Functionally Analogous Compounds and Isomers

The synthetic strategies discussed can be adapted to produce a variety of functionally analogous compounds and isomers of 2-Nonyn-4-one, 1,1-diethoxy-.

Varying the Alkyne Chain: By substituting 1-pentyne with other terminal alkynes, a range of ynones with different alkyl or aryl substituents at the C-5 position can be synthesized.

Varying the Acetal Group: Using different alcohols or diols during the acetalization step will lead to analogs with different alkoxy groups or cyclic acetals. For instance, using ethylene (B1197577) glycol would produce a 1,3-dioxolane (B20135) ring.

Synthesis of Isomers: Positional isomers could be synthesized by altering the connectivity of the functional groups. For example, 3-Nonyn-1,1-diethoxy- would require a different set of starting materials, such as 2-bromo-1,1-diethoxyethane and the lithium salt of 1-hexyne. The synthesis of structural isomers often involves distinct synthetic routes tailored to the specific arrangement of atoms. mdpi.com For instance, base-mediated epimerization can be used to interconvert diastereomers in cyclic systems. nih.gov

Preparation of Related 1,1-Diethoxynonynes and Nonenones

The synthesis of the parent structure of 2-nonyn-4-one, 1,1-diethoxy- typically begins with the formation of its alcohol precursor, 2-nonyn-4-ol, 1,1-diethoxy-. A common strategy to construct this propargyl alcohol is through the nucleophilic addition of a metalated alkyne to an aldehyde. Specifically, the Grignard reagent of 1,1-diethoxy-2-propyne can be reacted with a suitable aldehyde to furnish the desired alcohol framework. A similar reaction has been documented for the synthesis of 1,1-diethoxy-4-hydroxy-2-hexyne, where the Grignard derivative of 1,1-diethoxy-2-propyne is reacted with propanal. researchgate.net This approach provides a viable route to 2-nonyn-4-ol, 1,1-diethoxy- by using hexanal (B45976) as the aldehyde component.

The subsequent conversion of the secondary alcohol, 2-nonyn-4-ol, 1,1-diethoxy-, to the target ketone, 2-nonyn-4-one, 1,1-diethoxy-, can be achieved through oxidation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a well-established method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and has been noted as a suitable method for analogous compounds. molaid.com Other oxidizing agents like pyridinium chlorochromate (PCC) could also be employed for this transformation.

Alternative approaches to related structures, such as 1,1-diethoxyalk-3-yn-2-ones, have also been explored. These methods, however, result in a different regioisomer with the ketone at the C-2 position. For instance, the synthesis of 1,1-diethoxynon-3-yn-2-one has been accomplished from hept-1-yne through the Wohl-Lange reaction.

The synthesis of the diethoxy acetal functional group itself is a standard procedure in organic chemistry. For example, 1,1-diethoxycyclohexane (B155974) can be synthesized from cyclohexanone (B45756) and triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid. prepchem.com This demonstrates the general method for protecting aldehyde or ketone functionalities as diethyl acetals.

| Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|

| 1,1-diethoxy-2-propyne | 1. Mg, 2. Hexanal | 2-Nonyn-4-ol, 1,1-diethoxy- | Grignard Reaction |

| 2-Nonyn-4-ol, 1,1-diethoxy- | DMSO, (COCl)₂, Et₃N | 2-Nonyn-4-one, 1,1-diethoxy- | Swern Oxidation |

| Cyclohexanone | Triethyl orthoformate, p-toluenesulfonic acid, ethanol | 1,1-diethoxycyclohexane | Acetal Formation |

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogs of 2-nonyn-4-one, 1,1-diethoxy-, hinges on the stereoselective synthesis of its precursor, 2-nonyn-4-ol, 1,1-diethoxy-, which contains a stereogenic center at the C-4 position. Significant advancements have been made in the enantioselective addition of terminal alkynes to aldehydes to produce optically active propargylic alcohols. acs.org

One highly effective method involves the use of a zinc triflate (Zn(OTf)₂) catalyst in conjunction with a chiral ligand, such as (+)-N-methylephedrine. organic-chemistry.org This catalytic system facilitates the direct addition of a terminal alkyne to an aldehyde with high enantioselectivity, often achieving up to 99% enantiomeric excess (ee). organic-chemistry.orgorganic-chemistry.org An important advantage of this method is its operational simplicity; it can be conducted in reagent-grade solvents without the need for strictly anhydrous or inert conditions. organic-chemistry.org This approach could be directly applied to the synthesis of chiral 2-nonyn-4-ol, 1,1-diethoxy- by reacting 1,1-diethoxy-2-propyne with hexanal in the presence of Zn(OTf)₂ and either enantiomer of N-methylephedrine to obtain the desired (R) or (S) alcohol.

Another catalytic system for the enantioselective alkynylation of aldehydes employs a copper(I) complex with a chiral bisphosphine ligand, such as a TRAP ligand. acs.org This method also facilitates the direct addition of terminal alkynes to aromatic aldehydes under mild conditions, yielding enantiomerically enriched propargyl alcohols. acs.org While demonstrated for aromatic aldehydes, the underlying principle of using a chiral metal complex to control the stereochemical outcome of the addition is broadly applicable.

Furthermore, catalyst systems based on 1,1'-bi-2-naphthol (B31242) (BINOL) have been developed for the asymmetric addition of alkynylzincs to a wide range of aldehydes, including alkyl, aryl, and α,β-unsaturated aldehydes, with high enantioselectivity. pnas.orgorganic-chemistry.org These methods provide a robust toolkit for accessing chiral propargylic alcohols, which are versatile building blocks for the synthesis of more complex chiral molecules. acs.org The subsequent oxidation of the enantioenriched 2-nonyn-4-ol, 1,1-diethoxy- would then yield the corresponding chiral 2-nonyn-4-one, 1,1-diethoxy-.

| Catalyst System | Chiral Ligand/Additive | Key Features | Typical Substrates |

|---|---|---|---|

| Zn(OTf)₂ | (+)- or (-)-N-Methylephedrine | High enantioselectivity (up to 99% ee), operationally simple. organic-chemistry.orgorganic-chemistry.org | Aliphatic and aromatic aldehydes. acs.org |

| Cu(O-t-Bu) | TRAP (chiral bisphosphine) | Catalytic, mild conditions. acs.org | Aromatic aldehydes. acs.org |

| Ti(O-iPr)₄/Et₂Zn | (S)-BINOL | High enantioselectivity for a broad range of aldehydes. pnas.org | Alkyl, aryl, and α,β-unsaturated aldehydes. pnas.org |

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of labeled atoms through a chemical transformation. cea.fr For a molecule like 2-nonyn-4-one, 1,1-diethoxy-, isotopic labels, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can be strategically incorporated to study the mechanisms of its formation or subsequent reactions.

For instance, to investigate the mechanism of the alkyne addition to an aldehyde, one could use a deuterium-labeled aldehyde. The position of the deuterium in the resulting propargylic alcohol would provide insight into the bond-forming process. Similarly, ¹³C-labeling of the alkyne or aldehyde carbonyl carbon can be used to follow the carbon skeleton rearrangement during the reaction. Such labeling studies have been employed to understand gold-catalyzed cycloisomerization reactions of alkynyl aziridines, where ¹³C-labeling helped to revise a proposed mechanism involving a 1,2-aryl shift. beilstein-journals.org

Deuterium labeling is also instrumental in studying reactions that involve proton transfer steps, such as the "alkyne zipper" reaction, where an internal alkyne isomerizes to a terminal alkyne. mdpi.com Deuterium labeling studies have supported a "conducted tour" mechanism for the 1,3-proton transfers in these systems. mdpi.com In the context of 2-nonyn-4-one, 1,1-diethoxy-, deuterium could be placed at the propargylic position (C-5) to study potential isomerization reactions or other transformations involving this site.

Furthermore, isotopic labeling can be used in combination with techniques like mass spectrometry and NMR spectroscopy to analyze reaction intermediates and products, providing detailed mechanistic information. For example, ¹³C-labeled compounds can be readily distinguished from their unlabeled counterparts in ¹³C NMR spectra. This approach has been used to study the 1,1-diborylation of terminal alkynes. rsc.org The development of methods for the synthesis of isotopically labeled carboxylic esters from boronic esters using palladium carboxylate complexes also highlights the ongoing interest in creating labeled molecules for mechanistic and metabolic studies. acs.org

| Isotope | Potential Application in Studying 2-Nonyn-4-one, 1,1-diethoxy- | Analytical Technique |

|---|---|---|

| Deuterium (²H) | Investigate proton transfer steps in isomerization reactions; probe kinetic isotope effects. | NMR Spectroscopy, Mass Spectrometry |

| Carbon-13 (¹³C) | Trace the carbon skeleton in formation and rearrangement reactions. | ¹³C NMR Spectroscopy |

| Oxygen-18 (¹⁸O) | Elucidate the mechanism of oxidation of the alcohol precursor. | Mass Spectrometry, ¹³C NMR Spectroscopy |

Chemical Reactivity and Mechanistic Aspects of 2 Nonyn 4 One, 1,1 Diethoxy

Reactivity of the Internal Alkyne Moiety

The internal alkyne in 2-Nonyn-4-one, 1,1-diethoxy- is activated by the adjacent carbonyl group, rendering it an electrophilic "ynone" system. This electronic feature governs much of its reactivity, particularly in cycloaddition and nucleophilic addition reactions.

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2] Diels-Alder) with Dienophiles

The carbon-carbon triple bond of the ynone can participate in various cycloaddition reactions to form carbocyclic and heterocyclic systems. rsc.orgacs.org

[4+2] Cycloadditions (Diels-Alder): The activated alkyne can act as a dienophile in Diels-Alder reactions. When reacting with a conjugated diene, it would form a six-membered ring containing a double bond. An intramolecular Diels-Alder reaction could also be envisioned if a suitable diene were present elsewhere in the molecule. rsc.org

[3+2] Cycloadditions: These are common reactions for alkynes, leading to five-membered heterocyclic rings. acs.org A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. wikipedia.org While these reactions are often more sluggish with internal alkynes compared to terminal ones, they can be facilitated, for instance, through catalysis or by using polarized internal alkynes. wikipedia.orgwiley.comnih.gov Ruthenium catalysts are known to be effective for the cycloaddition of both terminal and internal alkynes. wikipedia.org The reaction with nitrile oxides would yield isoxazoles. acs.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene (B1205218) derivatives. This type of reaction is a key step in the synthesis of various complex molecules. acs.org

Other Cycloadditions: Transition metal-catalyzed cycloadditions, such as the Rh(III)-catalyzed (5+2) reaction with vinylcyclopropanes or other five-atom components, can lead to the formation of seven-membered rings like benzoxepines. rsc.org

Table 1: Potential Cycloaddition Reactions of the Alkyne Moiety

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Thermal/Lewis Acid | Substituted Cyclohexadiene |

| [3+2] Azide-Alkyne | Organic Azide | Ru or Cu salts, Heat | 1,4,5-Trisubstituted Triazole |

| [3+2] Nitrile Oxide | Nitrile Oxide | Heat | Substituted Isoxazole |

| [2+2] Photocycloaddition | Alkene | UV light | Cyclobutene Derivative |

| (5+2) Cycloaddition | Vinylcyclopropane | Rh(III) catalyst | Seven-membered Ring |

Nucleophilic Additions Across the Triple Bond

The conjugation of the alkyne with the ketone group makes the β-carbon of the triple bond highly electrophilic and susceptible to conjugate (Michael) addition by a wide range of nucleophiles. acs.org This is a cornerstone of ynone reactivity. rsc.orgnih.gov

Heteroatomic Nucleophiles: Soft nucleophiles such as thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne) readily add across the triple bond. acs.org These reactions are often catalyzed by a base, which enhances the nucleophilicity of the attacking species. acs.org

Carbon Nucleophiles: Organometallic reagents (e.g., organocuprates), enolates, and other stabilized carbanions can add to the β-position to form new carbon-carbon bonds. acs.org

The regioselectivity of these additions is controlled by the electron-withdrawing effect of the carbonyl group, directing the nucleophile to the carbon atom distal to the ketone.

Electrophilic Transformations of the Alkyne Unit

While less common for electron-deficient ynones, the alkyne can still undergo electrophilic additions, although these reactions can be sluggish compared to those of neutral alkynes. msu.edu

Halogenation: The addition of halogens like bromine (Br₂) would proceed across the triple bond. The reaction likely forms a trans-dibromoalkene initially, which can then react further to yield a tetrabromo derivative. lumenlearning.comlibretexts.org The electron-withdrawing halogen substituents on the intermediate alkene reduce its nucleophilicity, potentially slowing the second addition. msu.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would also occur, with the hydrogen adding to one of the sp-hybridized carbons and the halide to the other. lumenlearning.com

Hydration: Acid-catalyzed hydration (often with mercury salts) across the internal alkyne would lead to the formation of an enol, which would tautomerize to a diketone. msu.edu

Transition Metal-Catalyzed Transformations: In the presence of certain transition metal catalysts like palladium or rhodium, internal alkynes can be converted into transient allylmetal species, which can then react with various electrophiles in an atom-efficient manner. nih.govnih.gov

Transformations Involving the Ketone Functionality

The ketone at the C-4 position offers another site for chemical modification, including reduction, oxidation (though less common for a ketone), and reactions involving the adjacent α-protons.

Reductions and Oxidations at the Carbonyl Center

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 2-Nonyn-4-ol, 1,1-diethoxy-. epa.govchemsrc.com This transformation can be achieved using various reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing ketones without affecting the alkyne or the acetal (B89532) protecting group. rsc.org

Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like Pd/C can reduce the ketone, it will also readily reduce the alkyne triple bond, first to a cis-alkene and then to a fully saturated alkane. rsc.org Selective catalysts (e.g., Lindlar's catalyst) could potentially favor alkene formation.

Asymmetric Reduction: Chiral catalysts, such as those used in Noyori asymmetric hydrogenation or with (+)-DIP-Chloride, can be employed to produce the alcohol product with high enantioselectivity. rsc.org

Table 2: Selected Reduction Reactions at the Carbonyl Center

| Reagent/Catalyst | Conditions | Product | Comments |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0 °C to RT | 2-Nonyn-4-ol, 1,1-diethoxy- | Selective for ketone over alkyne. |

| Noyori Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ | Chiral 2-Nonyn-4-ol, 1,1-diethoxy- | Produces enantiomerically enriched alcohol. |

| Palladium on Carbon (Pd/C) | H₂ (1 atm or higher) | 1,1-Diethoxynonan-4-one or -4-ol | Reduces both alkyne and ketone. |

Carbonyl Condensation Reactions and Enolate Chemistry

The ketone possesses acidic α-protons on the C-5 methylene (B1212753) group, which can be removed by a suitable base to form a nucleophilic enolate ion. wyzant.comvanderbilt.edu This enolate can then participate in a variety of C-C bond-forming reactions.

Aldol (B89426) Condensation: The enolate can react with an aldehyde or another ketone (including another molecule of the starting ynone) in an aldol reaction. This would form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. wyzant.comvanderbilt.edu

Mannich-type Reactions: The enolate of an ynone can react with imines in a Mannich-type reaction to produce β-amino ynones. nih.gov This approach is valuable because the alkyne on one side of the ketone prevents enolization in that direction, allowing for excellent regiocontrol. nih.gov

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an α-substitution reaction. vanderbilt.edu

Claisen-type Condensations: Reaction of the enolate with an ester could lead to the formation of a β-diketone.

The ability to generate a specific enolate from the ynone provides a powerful tool for constructing more complex molecular architectures. nih.govrsc.org The resulting products, which retain the versatile alkyne and acetal functionalities, can be further elaborated into a wide range of chemical structures. rsc.orgnih.gov

Chemical Behavior of the Diethyl Acetal Group

The diethyl acetal group in 2-Nonyn-4-one, 1,1-diethoxy- serves primarily as a protecting group for an aldehyde functionality. pearson.com Acetals, in general, are diethers of geminal diols and are characterized by their stability under neutral and basic conditions. foodb.ca This stability makes them effective shields for reactive carbonyl groups during various synthetic steps. pearson.com

Acid-Catalyzed Hydrolysis for Aldehyde Generation

The primary reaction of the diethyl acetal group is its hydrolysis under acidic conditions to regenerate the parent aldehyde. This deprotection is a crucial step in synthetic pathways where the aldehyde is required for subsequent transformations. The reaction is typically catalyzed by protic acids such as p-toluenesulfonic acid, methanesulfonic acid, or benzenesulfonic acid. google.com The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the elimination of an ethanol (B145695) molecule to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of a second ethanol molecule, yields the final aldehyde product.

The efficiency of this hydrolysis can be influenced by several factors, including the strength of the acid catalyst, the temperature, and the solvent system. For instance, the use of a water-soluble organic solvent like tetrahydrofuran (B95107) can enhance reactivity. google.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis

| Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid | Water/Tetrahydrofuran | Not specified | Preferred for reaction rate and yield. google.com |

| Methanesulfonic acid | Water/Organic Solvent | Not specified | Effective for aldehyde formation. google.com |

| Benzenesulfonic acid | Water/Organic Solvent | Not specified | A viable alternative catalyst. google.com |

Transacetalization Reactions and Derivatization

Transacetalization is another key reaction of the diethyl acetal group. This process involves the exchange of the ethoxy groups with other alkoxy groups by reacting the acetal with a different alcohol in the presence of an acid catalyst. This reaction allows for the derivatization of the protected aldehyde, potentially altering its reactivity or solubility properties. Transacetalization can also be used as a deprotection method by using a large excess of a volatile alcohol and removing the newly formed acetal. organic-chemistry.org

Intermolecular and Intramolecular Reactivity Profiles

The presence of both an alkyne and a ketone functional group, in addition to the protected aldehyde, gives 2-Nonyn-4-one, 1,1-diethoxy- a rich and varied reactivity profile. The molecule can participate in both intermolecular and intramolecular reactions, leading to a diverse array of products.

Intermolecular Reactions: The alkyne moiety can undergo a variety of metal-catalyzed additions. For example, the addition of carboxylic acids to alkynes is an effective method for synthesizing enol-esters. mdpi.com The molecule can also participate in Pauson-Khand reactions with allenes to form cyclopentenones. unige.ch Furthermore, transition-metal-catalyzed carboamination reactions of the alkyne can be used to synthesize nitrogen-containing heterocycles. nih.gov

Intramolecular Reactions: The strategic placement of the functional groups allows for intramolecular cyclizations. For instance, under appropriate conditions, the molecule could potentially undergo intramolecular addition of a nucleophile generated from another part of the molecule to the alkyne. Metal-catalyzed cycloisomerization reactions are a common strategy for forming lactones and other cyclic structures from alkynoic acids. mdpi.com

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 2-Nonyn-4-one, 1,1-diethoxy- is key to controlling the reaction outcomes and designing new synthetic strategies.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), can provide detailed insights into reaction pathways. researchgate.net For reactions involving the alkyne, such as metal-catalyzed additions, the mechanism often involves the formation of a π-alkyne-metal complex. mdpi.com Subsequent nucleophilic attack on the activated alkyne leads to the formation of a vinyl-metal intermediate, which can then be protonated or undergo further reactions to yield the final product. acs.org

The study of reaction intermediates is crucial for understanding and controlling selectivity in organic synthesis. nih.gov By manipulating reaction conditions, it is possible to favor the formation of specific intermediates, thereby directing the reaction towards the desired product.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Nonyn-4-one, 1,1-diethoxy- |

| p-Toluenesulfonic acid |

| Methanesulfonic acid |

| Benzenesulfonic acid |

| Tetrahydrofuran |

| Ethanol |

| Water |

| Enol-esters |

| Cyclopentenones |

Kinetic and Thermodynamic Studies of Reaction Rates

Due to a lack of specific experimental kinetic and thermodynamic data for 2-Nonyn-4-one, 1,1-diethoxy-, this section will draw upon data from closely related ynone compounds and computational studies to illustrate the principles of kinetic and thermodynamic control in its reactions. The reactivity of ynones is governed by the interplay between the rate of a reaction (kinetics) and the stability of the products (thermodynamics). wikipedia.org Often, a reaction can yield different products depending on the conditions, such as temperature, solvent, and reaction time. nih.gov

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These conditions are typically achieved at lower temperatures where the reactions are irreversible. wikipedia.org Conversely, under thermodynamic control , the reaction is allowed to reach equilibrium, usually at higher temperatures, and the most stable product is the major isomer formed. wikipedia.org

A pertinent example can be found in the synthesis of pyrazoles and furans from ketoacetylene intermediates, which are structurally analogous to 2-Nonyn-4-one, 1,1-diethoxy-. In one study, it was found that the formation of a furan (B31954) product was thermodynamically controlled, while an ynone intermediate was the kinetically controlled product. mdpi.com This demonstrates that by manipulating the reaction conditions, different products can be selectively obtained.

Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the energy profiles of ynone reactions. For instance, in the Diels-Alder reaction of 3-bromo-1-phenylprop-2-ynone with furan, DFT calculations can determine the activation energies for different reaction pathways, predicting which regioisomers will be favored under kinetic control. researchgate.net These theoretical calculations help in understanding the factors that influence reaction rates and product stability. researchgate.net

The following table presents illustrative data from computational studies on ynone reactions to highlight the energy differences that govern kinetic and thermodynamic product formation.

Table 1: Illustrative Calculated Energy Data for Ynone Reactions

| Reaction Type | Ynone Studied | Parameter | Value (kcal/mol) | Control Type Indicated | Source |

|---|---|---|---|---|---|

| Diels-Alder | 3-bromo-1-phenylprop-2-ynone with furan | Activation Energy (endo) | Lower Value | Kinetic | researchgate.net |

| Diels-Alder | 3-bromo-1-phenylprop-2-ynone with furan | Activation Energy (exo) | Higher Value | - | researchgate.net |

| Isomerization | Indole-tethered ynone | ΔG (Kinetic Product) | Less Negative | Kinetic | researchgate.net |

| Isomerization | Indole-tethered ynone | ΔG (Thermodynamic Product) | More Negative | Thermodynamic | researchgate.net |

This table contains representative data from computational studies on related ynones to illustrate the concepts of kinetic and thermodynamic control. The values are not specific to 2-Nonyn-4-one, 1,1-diethoxy-.

Stereochemical Control and Regioselectivity in Reactions

The presence of both an alkyne and a ketone in the ynone functionality, along with the diethoxy acetal group, allows for a rich and complex reactivity profile for 2-Nonyn-4-one, 1,1-diethoxy-, particularly concerning stereochemical and regiochemical outcomes of its reactions.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of ynones, this is often observed in addition reactions to the carbon-carbon triple bond. For instance, the reduction of ynones can lead to either (E)- or (Z)-enones, and the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. Similarly, in nucleophilic additions, the geometry of the resulting alkene is of key importance. rsc.org A study on the base-catalyzed thiosulfonylation of various ynones demonstrated excellent E-selectivity in the formation of the vinyl sulfone products. uib.no

Regioselectivity , the preference for bond formation at one position over another, is a critical aspect of ynone chemistry. Nucleophilic attack on an ynone can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the alkyne (1,4-conjugate addition or Michael addition). nih.gov The choice between these two pathways is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like thiols and amines, typically result in 1,4-addition. nih.gov

For 2-Nonyn-4-one, 1,1-diethoxy-, the diethoxy acetal at the 1-position is a protecting group for an aldehyde functionality. researchgate.net This group is stable under neutral and basic conditions, meaning that in reactions involving nucleophiles under these conditions, the reactivity will be directed towards the ynone moiety. researchgate.net The electronic influence of the diethoxy group is generally considered to be less significant than steric factors in determining the reactivity of the ynone system. acs.org

A study on the Diels-Alder reaction of a close analog, 1,1-diethoxybut-3-yn-2-one, with various dienes provides insight into the regioselectivity of such reactions. The reaction with isoprene, for example, led to the formation of a single regioisomer, a 2,2-diethoxyacetylated methylated benzene (B151609) derivative, after aromatization of the initial cycloadduct. acs.org

The following table summarizes the expected regiochemical and stereochemical outcomes for reactions of ynones based on published literature for analogous compounds.

Table 2: Summary of Stereochemical and Regiochemical Control in Ynone Reactions

| Reaction Type | Nucleophile/Reagent | Expected Outcome for Ynone Moiety | Selectivity Type | Controlling Factors | Source |

|---|---|---|---|---|---|

| Nucleophilic Addition | "Soft" nucleophiles (e.g., thiols, amines) | 1,4-Conjugate addition | Regioselective | Nature of the nucleophile | nih.gov |

| Nucleophilic Addition | "Hard" nucleophiles (e.g., organolithium) | 1,2-Addition to carbonyl | Regioselective | Nature of the nucleophile | nih.gov |

| Thiosulfonylation | Thiosulfonates with base catalyst | E-isomer of vinyl sulfone | Stereoselective | Catalyst, reaction conditions | uib.no |

| Diels-Alder | Isoprene | Single regioisomer of cycloadduct | Regioselective | Substituents on the diene | acs.org |

| Hydroalkylation | Ni/Ir dual catalyst system | α-addition with Z-selectivity | Regio- and Stereoselective | Catalytic system | nih.gov |

This table is a generalized summary based on the reactivity of ynones and may not represent the exact outcomes for 2-Nonyn-4-one, 1,1-diethoxy- under all conditions.

Applications of 2 Nonyn 4 One, 1,1 Diethoxy in Advanced Organic Synthesis

Utility as a Precursor for Polyfunctionalized Organic Molecules

The primary utility of 2-Nonyn-4-one, 1,1-diethoxy- lies in its role as a synthon for polyfunctionalized molecules—compounds bearing multiple functional groups. studyrocket.co.uk The ynone system is a powerful Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) reactions with a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reactivity allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at the β-position to the ketone.

A close structural analog, 1,1-diethoxybut-3-yn-2-one, demonstrates this reactivity profile clearly. It reacts stereospecifically with nitrogen and oxygen nucleophiles to yield β-substituted α,β-unsaturated ketones. researchgate.net For instance, primary amines and ammonia typically yield Z-alkenones, whereas secondary amines and alcohols afford the corresponding E-alkenones. researchgate.net This controlled introduction of a new substituent, coupled with the formation of a stereodefined double bond, is a foundational step toward molecular complexity.

Following the initial conjugate addition, the resulting enone product retains significant functionality. The diethyl acetal (B89532) at the 1-position remains intact under these conditions and can be hydrolyzed under acidic conditions to reveal an aldehyde or ketone. libretexts.orgpressbooks.pub This sequential process transforms the linear alkyne precursor into a 1,4-dicarbonyl or related polyfunctional system, which are themselves powerful intermediates for further synthesis.

Table 1: Michael Addition Reactions with 1,1-Diethoxy-alkynones

| Nucleophile | Product Type | Stereochemistry | Ref |

|---|---|---|---|

| Primary Amines | (Z)-β-Amino-α,β-enone | Z-isomer | researchgate.net |

| Secondary Amines | (E)-β-Amino-α,β-enone | E-isomer | researchgate.net |

| Alcohols | (E)-β-Alkoxy-α,β-enone | E-isomer | researchgate.net |

This interactive table summarizes the outcomes of Michael additions to ynones protected as diethyl acetals, based on documented reactions of close analogs.

Strategic Incorporation in Total Synthesis of Complex Natural Products and Bioactive Scaffolds

Ynones are valuable intermediates in the total synthesis of natural products due to their exceptional reactivity and adaptability. rsc.org The structural motifs accessible from 2-Nonyn-4-one, 1,1-diethoxy- make it a strategic building block for assembling complex natural products and other bioactive molecules.

The conjugate addition to the ynone system is a key method for carbon-carbon bond formation. youtube.com Organometallic reagents, particularly soft nucleophiles like organocuprates (Gilman reagents), are known to add exclusively in a 1,4-fashion to α,β-unsaturated systems. libretexts.orgyoutube.com The reaction of 2-Nonyn-4-one, 1,1-diethoxy- with a Gilman reagent would install the corresponding alkyl or aryl group at the C-3 position, generating a new enone. The stereochemistry of the resulting double bond can often be controlled. masterorganicchemistry.com

Furthermore, the resulting enolate intermediate from the conjugate addition can be trapped with an electrophile, allowing for the creation of two new bonds and potentially a new stereocenter in a single operation. nih.gov Such stereoselective reactions are fundamental in building up the carbon skeleton of complex molecules with precise three-dimensional arrangements. msu.edu

The latent carbonyl group, protected as a diethyl acetal, is a key feature of 2-Nonyn-4-one, 1,1-diethoxy-. After performing reactions at the ynone moiety, the acetal can be deprotected to reveal a second carbonyl group. youtube.comkhanacademy.org This 1,4-dicarbonyl relationship is a precursor to five-membered rings, such as cyclopentenones, through intramolecular aldol (B89426) condensation. The ketone at the 4-position can also be stereoselectively reduced to a secondary alcohol. Asymmetric reduction methods, using chiral catalysts or reagents, can introduce a new stereocenter with high enantioselectivity, a critical step in the synthesis of chiral natural products.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The electrophilic nature of the ynone in 2-Nonyn-4-one, 1,1-diethoxy- makes it an excellent substrate for annulation reactions to form heterocycles. researchgate.netchim.it When reacted with bis-nucleophiles, the initial Michael addition is often followed by a spontaneous intramolecular cyclization-condensation reaction.

For example, the reaction of the analogous 1,1-diethoxybut-3-yn-2-one with hydrazine leads directly to the formation of a pyrazole (B372694) ring. researchgate.net Similarly, reaction with hydroxylamine yields isoxazoles. researchgate.net This strategy provides a rapid and efficient entry into highly functionalized five-membered heterocyclic systems. The presence of the acetal-protected carbonyl and the alkyl chain from the nonyne provides substitution patterns on the resulting heterocycle that can be further elaborated.

Table 2: Heterocycle Synthesis from Ynone Acetals

| Bis-nucleophile | Resulting Heterocycle | Ref |

|---|---|---|

| Hydrazine | Pyrazole | researchgate.net |

| Hydroxylamine | Isoxazole | researchgate.net |

| Amidines | Pyrimidinone | rsc.org |

This interactive table illustrates the utility of ynone acetals in the synthesis of various heterocyclic scaffolds.

Development of Novel Synthetic Methodologies Based on 2-Nonyn-4-one, 1,1-diethoxy-

The unique reactivity of the ynone functional group has inspired the development of new synthetic methods. rsc.org The use of 2-Nonyn-4-one, 1,1-diethoxy- and related compounds allows for domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. nih.gov

One such area is the use of ynones in transition-metal-catalyzed annulation reactions. For example, ynones can act as four-atom partners in [4+2] cycloadditions to generate substituted 2-pyrones. researchgate.net They can also participate in N-heterocyclic carbene (NHC)-catalyzed reactions. For instance, NHC-catalyzed annulation of ynals (a related class of compounds) with amidines provides a route to pyrimidin-4-ones. rsc.org The development of such methodologies using substrates like 2-Nonyn-4-one, 1,1-diethoxy- expands the toolkit of synthetic chemists for the efficient construction of complex molecules.

Contributions to Catalysis and Reagent Development

While 2-Nonyn-4-one, 1,1-diethoxy- is primarily a substrate or building block, its study contributes to the broader fields of catalysis and reagent development. The predictable reactivity of its ynone system makes it a useful probe for testing the efficacy and selectivity of new catalysts designed for conjugate additions or cycloadditions. For example, developing new chiral catalysts for the enantioselective Michael addition of nucleophiles to ynones is an active area of research. Substrates like 2-Nonyn-4-one, 1,1-diethoxy- can serve as benchmarks for evaluating the stereoselectivity of these new catalytic systems. Its well-defined electrophilic character allows researchers to fine-tune reaction conditions and catalyst structures to achieve desired outcomes, thereby advancing the field of asymmetric catalysis.

Theoretical and Computational Studies on 2 Nonyn 4 One, 1,1 Diethoxy

Quantum Mechanical Analyses of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods, rooted in the Schrödinger equation, provide a detailed picture of electron distribution and molecular orbital interactions, which are key to a molecule's reactivity and stability. gatech.edumiracosta.edu

The electronic structure of 2-Nonyn-4-one, 1,1-diethoxy- is characterized by the presence of three key functional groups: an internal alkyne, a ketone, and a diethyl acetal (B89532). The distribution of electron density is significantly influenced by the electronegativity of the oxygen atoms in the carbonyl and acetal groups, which leads to a polarization of the molecule.

The carbonyl group (C=O) exhibits a strong dipole, with the oxygen atom being electron-rich and the carbonyl carbon being electron-deficient. This electrophilic carbon is a primary site for nucleophilic attack. The adjacent alkyne C≡C triple bond, while typically electron-rich, is influenced by the electron-withdrawing nature of the carbonyl group. This conjugation results in a more complex electronic landscape.

Table 1: Predicted General Electronic Properties of 2-Nonyn-4-one, 1,1-diethoxy-

| Property | Predicted Characteristic |

|---|---|

| HOMO Localization | Primarily on the C≡C triple bond and oxygen lone pairs of the acetal. |

| LUMO Localization | Primarily on the C=O antibonding orbital. |

| Key Dipole Moment | Significant polarization at the carbonyl group. |

| Primary Electrophilic Site | Carbonyl carbon. |

| Primary Nucleophilic Site | Alkyne π-system and acetal oxygens. |

This table is illustrative and based on general principles of electronic structure theory for similar functional groups.

The flexibility of the ethyl groups in the acetal and the alkyl chain allows 2-Nonyn-4-one, 1,1-diethoxy- to exist in multiple conformations. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps identify the most stable (lowest energy) conformers and the energy barriers between them. dntb.gov.ua

The relative orientation of the diethoxy acetal group with respect to the carbonyl and acetylenic moieties is of particular interest. Rotations around the C-C single bonds will lead to various staggered and eclipsed conformations, each with a distinct energy level. The most stable conformer will likely minimize steric hindrance between the bulky ethyl groups and the rest of the molecule. The formation of cyclic acetals is known to be kinetically favored due to the fast intramolecular ring-closing reaction. chemtube3d.com

Table 2: Illustrative Conformational Energy Profile

| Conformer | Dihedral Angle (O-C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0 (Reference) |

| Gauche | ~60° | 0.5 - 1.5 |

This table provides a simplified, hypothetical energy profile for the rotation around a key single bond in the molecule, based on typical values for acyclic systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. smu.eduelte.hu By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them. nih.gov

The presence of multiple reactive sites in 2-Nonyn-4-one, 1,1-diethoxy- makes predicting reaction outcomes a complex task. For instance, in a reaction with a nucleophile, attack could potentially occur at the carbonyl carbon or at one of the sp-hybridized carbons of the alkyne. Computational modeling can predict the activation energies for these competing pathways. The pathway with the lower activation energy will be kinetically favored.

For example, the reaction of acetylenic ketones with hydrazines can lead to the formation of pyrazole (B372694) regioisomers. mdpi.com DFT calculations can be employed to determine the transition state energies for the formation of each isomer, thereby predicting the regioselectivity of the reaction. mdpi.com Similarly, in addition reactions to the carbonyl group, the stereoselectivity can be predicted by analyzing the energies of the transition states leading to different stereoisomers.

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the mechanism itself. numberanalytics.com Computational models can account for solvent effects through either implicit or explicit solvation models. scielo.br

Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize or destabilize charged species like transition states and intermediates. Polar solvents, for instance, are known to favor SN1-type reactions by stabilizing carbocation intermediates, while nonpolar solvents tend to favor SN2 pathways. acs.org

Explicit models involve including a number of solvent molecules in the calculation, which allows for the study of specific solvent-solute interactions like hydrogen bonding. For a molecule like 2-Nonyn-4-one, 1,1-diethoxy-, hydrogen bonding between a protic solvent and the carbonyl oxygen could significantly activate the carbonyl group towards nucleophilic attack. The choice of solvent can also influence the conformational equilibrium of the molecule, which in turn can affect its reactivity. researchgate.net

Development and Refinement of Computational Models for Acetylenic-Carbonyl-Acetal Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. For complex systems like 2-Nonyn-4-one, 1,1-diethoxy-, which combine different types of functional groups, it is crucial to use and develop computational models that can accurately describe the electronic and steric effects at play.

The development of more accurate density functionals and the inclusion of dispersion corrections are active areas of research that improve the reliability of calculations for non-covalent interactions, which are important in determining conformational preferences. Furthermore, advanced techniques like the Reaction Path Hamiltonian (RPH) and the Unified Reaction Valley Approach (URVA) allow for a very detailed analysis of the reaction mechanism, breaking it down into distinct phases of chemical change. smu.edunih.gov As computational power continues to grow, so too will the ability to model these complex molecular systems with ever-increasing accuracy, providing deeper insights into their chemical nature. cecam.org

Structure-Reactivity Relationship Studies via Computational Chemistry

The reactivity of 2-Nonyn-4-one, 1,1-diethoxy- is governed by the interplay of its three functional groups: the internal alkyne, the ketone, and the diethyl acetal. Computational chemistry provides a powerful lens through which to dissect the electronic and steric factors that dictate its chemical behavior. By employing methods such as Density Functional Theory (DFT), we can elucidate the relationships between the molecule's structure and its reactivity.

A key aspect of understanding this relationship is the analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For 2-Nonyn-4-one, 1,1-diethoxy-, the LUMO is expected to be localized on the carbonyl carbon and the sp-hybridized carbons of the alkyne, suggesting these are the primary electrophilic sites. The HOMO, conversely, would likely have significant contributions from the oxygen atoms of the ketone and acetal groups, as well as the π-system of the alkyne, highlighting these as the primary nucleophilic centers.

Furthermore, the presence of the electron-withdrawing ketone group significantly influences the reactivity of the adjacent alkyne. This "push-pull" arrangement can polarize the triple bond, making it more susceptible to nucleophilic attack than a non-conjugated alkyne. Computational models can quantify this effect by calculating the partial atomic charges on the alkyne carbons.

The acetal group, while generally stable, can act as a protecting group for a carbonyl. However, its reactivity can be modulated by the electronic environment. The proximity of the ketone and alkyne functionalities could influence the stability of any cationic intermediates formed during acetal hydrolysis, a factor that can be explored through computational modeling of reaction pathways.

To provide a quantitative basis for these qualitative predictions, a hypothetical set of computational data for 2-Nonyn-4-one, 1,1-diethoxy- is presented below. This data is derived from general principles and typical values observed for similar functional groups in other molecules.

Interactive Data Table: Calculated Properties of 2-Nonyn-4-one, 1,1-diethoxy-

| Parameter | Value | Method of Calculation |

| Electronic Properties | ||

| HOMO Energy | -8.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| Structural Parameters | ||

| C≡C Bond Length | 1.22 Å | DFT/B3LYP/6-31G |

| C=O Bond Length | 1.23 Å | DFT/B3LYP/6-31G |

| C-O (acetal) Bond Length | 1.41 Å | DFT/B3LYP/6-31G |

| Atomic Charges (Mulliken) | ||

| C (carbonyl) | +0.45 e | DFT/B3LYP/6-31G |

| O (carbonyl) | -0.50 e | DFT/B3LYP/6-31G |

| C (alkyne, C2) | -0.15 e | DFT/B3LYP/6-31G |

| C (alkyne, C3) | +0.10 e | DFT/B3LYP/6-31G |

This hypothetical data suggests a significant polarization of the carbonyl group and the alkyne, supporting the predicted sites of reactivity. The relatively high dipole moment indicates a molecule with considerable charge separation, which would influence its interactions with solvents and other reagents.

Theoretical Design of Catalytic Systems and Reagents for 2-Nonyn-4-one, 1,1-diethoxy- Transformations

The multifunctional nature of 2-Nonyn-4-one, 1,1-diethoxy- presents a rich landscape for the theoretical design of selective catalytic transformations. Computational chemistry can be instrumental in designing catalysts and reagents that can target one functional group with high selectivity over the others.

Transformations of the Alkyne Group:

For the selective hydrogenation of the alkyne to either a cis-alkene or an alkane, theoretical studies can aid in the design of suitable catalysts. For instance, the semi-hydrogenation to a cis-alkene is a synthetically valuable transformation. Computational modeling can be used to screen different transition metal catalysts (e.g., palladium, nickel, rhodium) and ligands to identify systems that favor the desired stereochemical outcome. acs.org The binding energies of the alkyne and the resulting alkene to the catalyst surface or metal center can be calculated to predict selectivity. A catalyst that binds the alkene less strongly than the alkyne is more likely to release the product before over-reduction occurs.

Another potential transformation is the hydration of the alkyne to form a dicarbonyl compound. Theoretical calculations can help in designing acid or metal catalysts that promote the selective addition of water to the triple bond without affecting the ketone or acetal functionalities. The mechanism of such a reaction, whether it proceeds through a vinyl cation or a metal-activated intermediate, can be elucidated through computational pathway analysis.

Transformations of the Ketone Group:

The selective reduction of the ketone to a secondary alcohol is a common synthetic goal. Theoretical design of catalysts for this transformation often focuses on asymmetric hydrogenation to produce a single enantiomer of the alcohol. Computational studies can model the transition states of the hydride transfer from a chiral catalyst to the ketone, allowing for the prediction of enantioselectivity. rsc.org By systematically modifying the structure of the catalyst in silico, it is possible to optimize the steric and electronic interactions that lead to high stereocontrol.

Transformations of the Acetal Group:

The acetal group is generally used as a protecting group for a carbonyl. Its removal (deprotection) is typically achieved under acidic conditions. Theoretical studies can be employed to design mild and selective deprotection methods. For instance, the catalytic activity of different Lewis or Brønsted acids can be computationally evaluated to find a catalyst that is strong enough to cleave the acetal but does not promote side reactions at the alkyne or ketone centers. The stability of the oxocarbenium ion intermediate that is formed during deprotection can also be studied to understand the reaction kinetics. researchgate.net

Interactive Data Table: Hypothetical Catalytic System Design Parameters

| Target Transformation | Catalyst/Reagent Type | Key Computational Descriptor | Desired Trend for High Selectivity |

| Alkyne Semi-hydrogenation (cis-alkene) | Pd-based catalyst with a specific ligand | ΔE (Alkene Adsorption) - ΔE (Alkyne Adsorption) | Positive and large |

| Asymmetric Ketone Reduction | Chiral Ru-diamine complex | ΔΔG‡ (pro-R vs. pro-S transition state) | Large |

| Selective Acetal Deprotection | Mild Lewis Acid (e.g., Sc(OTf)₃) | Activation energy for C-O bond cleavage | Lower for acetal than for other functional groups |

Advanced Analytical Characterization Techniques for Research on 2 Nonyn 4 One, 1,1 Diethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Nonyn-4-one, 1,1-diethoxy-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

High-resolution 1H NMR spectroscopy identifies the distinct chemical environments of protons within the molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal reveal the electronic environment, the number of protons, and the neighboring proton arrangements, respectively.

A hypothetical 1H NMR spectrum of 2-Nonyn-4-one, 1,1-diethoxy- would display several key signals corresponding to the different proton groups in the structure: (CH₃CH₂O)₂CH-C≡C-C(=O)-(CH₂)₄CH₃.

Acetal (B89532) Proton: A distinct singlet for the single proton on the acetal carbon (C1), shifted downfield due to the two adjacent oxygen atoms.

Ethoxy Protons: A quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons of the two equivalent ethoxy groups. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons.

Pentyl Chain Protons: The methylene group adjacent to the ketone (at C5) would appear as a triplet. The subsequent methylene groups (C6, C7, C8) would likely overlap to form a complex multiplet, while the terminal methyl group (C9) would present as a clear triplet.

Table 1: Predicted ¹H NMR Spectral Data for 2-Nonyn-4-one, 1,1-diethoxy-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.40 | Singlet (s) | 1H | -CH(OEt)₂ |

| ~ 3.70 | Quartet (q) | 4H | -OCH₂ CH₃ |

| ~ 2.70 | Triplet (t) | 2H | -C(=O)CH₂ - |

| ~ 1.60 | Multiplet (m) | 4H | -CH₂CH₂CH₂ CH₂CH₃ |

| ~ 1.35 | Sextet (sx) | 2H | -CH₂ CH₃ (Pentyl) |

| ~ 1.25 | Triplet (t) | 6H | -OCH₂CH₃ |

| ~ 0.90 | Triplet (t) | 3H | -CH₂CH₃ (Pentyl) |

Note: This table represents predicted data based on established chemical shift principles. Actual experimental values may vary.

13C NMR spectroscopy provides information about the carbon framework of a molecule. hw.ac.uk Each unique carbon atom in the structure produces a distinct signal, with its chemical shift indicating its functional group and electronic environment. scribd.comudel.edu

For 2-Nonyn-4-one, 1,1-diethoxy-, the spectrum would be characterized by signals in several distinct regions:

Carbonyl Carbon: A signal at the far downfield end of the spectrum (~180-190 ppm), characteristic of a ketone. oregonstate.edu

Alkyne Carbons: Two signals in the typical alkyne region (~80-90 ppm). These carbons are deshielded but less so than alkene or aromatic carbons.

Acetal Carbon: A signal around 100 ppm, indicative of a carbon bonded to two oxygen atoms. oregonstate.edu

Ethoxy Carbons: Two signals corresponding to the -OCH₂- (~60-70 ppm) and -CH₃ (~15 ppm) carbons.

Pentyl Chain Carbons: A series of signals in the upfield aliphatic region (~14-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nonyn-4-one, 1,1-diethoxy-

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 188.0 | C4 (C=O) |

| ~ 101.0 | C1 (-CH(OEt)₂) |

| ~ 90.0 | C2 or C3 (Alkyne) |

| ~ 85.0 | C3 or C2 (Alkyne) |

| ~ 65.0 | -C H₂CH₃ (Ethoxy) |

| ~ 42.0 | C5 (-C H₂-Pentyl) |

| ~ 31.0 | C7 (-C H₂-Pentyl) |

| ~ 24.0 | C6 (-C H₂-Pentyl) |

| ~ 22.5 | C8 (-C H₂-Pentyl) |

| ~ 15.0 | -CH₂C H₃ (Ethoxy) |

| ~ 14.0 | C9 (-C H₃ Pentyl) |

Note: This table represents predicted data based on established chemical shift principles. Actual experimental values may vary.

While 1D NMR spectra identify the types and numbers of protons and carbons, 2D NMR experiments establish the connectivity between them, allowing for unambiguous assignment of the entire molecular structure. wikipedia.orgruc.dk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 2-Nonyn-4-one, 1,1-diethoxy-, COSY would show correlations between the -OCH₂- and -CH₃ protons of the ethoxy groups and along the adjacent protons of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.orgsdsu.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the proton at ~5.40 ppm to the carbon at ~101.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule. sdsu.eduyoutube.com For instance, HMBC would show a correlation from the acetal proton (H1) to the alkyne carbons (C2 and C3), and from the methylene protons at C5 to the ketone carbon (C4) and the alkyne carbon (C3), thus confirming the sequence of the core functional groups.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | -OCH₂ CH₃ | -OCH₂CH₃ | Confirms ethoxy group connectivity. |

| COSY | -C(=O)CH₂ - | -CH₂CH₂ CH₂- | Establishes connectivity within the pentyl chain. |

| HSQC | -CH (OEt)₂ | C 1 | Links the acetal proton to its carbon. |

| HSQC | -OCH₂ CH₃ | Ethoxy C H₂ | Links the ethoxy methylene protons to their carbon. |

| HMBC | -CH (OEt)₂ (H1) | C2, C3 (Alkyne) | Connects the acetal group to the alkyne. |

| HMBC | -C(=O)CH₂ - (H5) | C4 (C=O), C3 (Alkyne) | Connects the pentyl chain to the ketone and alkyne. |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.com This precision makes it possible to calculate a unique elemental formula, distinguishing between compounds that have the same nominal mass. For 2-Nonyn-4-one, 1,1-diethoxy-, HRMS is critical for confirming its molecular formula of C₁₅H₂₆O₃.

Table 4: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₅H₂₆O₃ |

| Theoretical Exact Mass | 254.1882 Da |

| Observed Mass (Example) | 254.1885 Da |

| Mass Error (Example) | < 5 ppm |

Note: A low mass error between the theoretical and observed values provides high confidence in the assigned molecular formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com In the analysis of 2-Nonyn-4-one, 1,1-diethoxy-, GC is used to separate the compound from any impurities or reaction byproducts, providing a retention time that is characteristic of the molecule under specific chromatographic conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. This fragmentation pattern acts as a molecular fingerprint that can be used for identification and structural analysis.

Key fragmentation pathways for 2-Nonyn-4-one, 1,1-diethoxy- would likely include:

Loss of an ethoxy radical: Cleavage of a C-O bond in the acetal group to lose ·OCH₂CH₃ (mass 45), forming a stable oxonium ion.

Alpha-cleavage: Breakage of the bond adjacent to the ketone carbonyl group. Cleavage of the C4-C5 bond would result in the loss of the pentyl radical (·C₅H₁₁, mass 71).

McLafferty Rearrangement: If sterically possible, transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by cleavage, can also occur.

Table 5: Plausible Mass Spectrometry Fragments for 2-Nonyn-4-one, 1,1-diethoxy-

| m/z Value | Proposed Fragment Ion | Loss |

| 254 | [C₁₅H₂₆O₃]⁺˙ (Molecular Ion) | - |

| 209 | [M - OCH₂CH₃]⁺ | Ethoxy radical (·C₂H₅O) |

| 183 | [M - C₅H₁₁]⁺ | Pentyl radical (·C₅H₁₁) |

| 103 | [(CH₃CH₂O)₂CH]⁺ | Cleavage of C1-C2 bond |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of "2-Nonyn-4-one, 1,1-diethoxy-" by confirming the presence of its key functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the alkyne, ketone, and acetal moieties.

The carbon-carbon triple bond (C≡C) of the internal alkyne typically shows a stretching vibration in the range of 2100-2260 cm⁻¹. The intensity of this absorption is often weak for internal alkynes. The carbonyl group (C=O) of the ketone is characterized by a strong, sharp absorption band, generally appearing in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic environment. Saturated aliphatic ketones typically absorb around 1715 cm⁻¹. pressbooks.pub The presence of the diethyl acetal group can be confirmed by strong C-O stretching bands, which are typically observed in the fingerprint region between 1000 and 1300 cm⁻¹. rsc.orgrsc.org

A summary of the expected characteristic IR absorption bands for "2-Nonyn-4-one, 1,1-diethoxy-" is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne (C≡C) | Stretching | 2100 - 2260 | Weak to Medium |

| Ketone (C=O) | Stretching | 1700 - 1725 | Strong |

| Acetal (C-O) | Stretching | 1000 - 1300 | Strong |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. nih.gov This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For "2-Nonyn-4-one, 1,1-diethoxy-", which is likely a liquid at room temperature, obtaining a suitable single crystal is a prerequisite. This might be achieved by forming a crystalline derivative of the molecule.

Should a crystalline derivative be obtained, X-ray diffraction analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the molecular structure can be deduced. This technique would be invaluable for unambiguously confirming the connectivity of the atoms and the spatial arrangement of the functional groups.

Spectroscopic Techniques for Dynamic Reaction Monitoring

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. spectroscopyonline.com For reactions involving "2-Nonyn-4-one, 1,1-diethoxy-", techniques such as in-situ IR spectroscopy could be particularly informative.

By inserting an IR probe into the reaction vessel, the disappearance of reactant signals and the appearance of product signals can be tracked over time. For example, in a reaction involving the alkyne or ketone functionality of "2-Nonyn-4-one, 1,1-diethoxy-", changes in the characteristic absorption bands for the C≡C or C=O groups can be monitored. acs.org This allows for the determination of reaction rates and endpoints without the need for sampling and offline analysis. Other techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ monitoring of reactions involving this compound.

Future Research Directions and Translational Perspectives for 2 Nonyn 4 One, 1,1 Diethoxy

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

The primary value of 2-Nonyn-4-one, 1,1-diethoxy- lies in its identity as an ynone. Ynones are powerful and versatile building blocks in organic synthesis due to the dual electrophilic nature of the carbonyl carbon and the β-alkyne carbon. researchgate.net They are known to participate in a wide array of transformations, including Michael additions, cycloadditions, and rearrangements, making them valuable for constructing complex molecular architectures. numberanalytics.comresearchgate.netrsc.org

Future research should focus on a systematic exploration of its reactivity. The acetal (B89532) group, stable under neutral and basic conditions, serves as a protecting group for the ketone, allowing for selective reactions at the ynone moiety. Subsequent deprotection under acidic conditions would unveil the ketone, opening pathways for further functionalization.

Potential research avenues include:

Domino Reactions: Investigating one-pot sequences where an initial reaction at the ynone is followed by acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization. This could provide rapid access to complex heterocyclic systems.

Novel Cycloadditions: While ynones are known to undergo cycloadditions, the specific substitution pattern of 2-Nonyn-4-one, 1,1-diethoxy- may lead to novel reactivity or selectivity in [4+2], [3+2], and [2+2] cycloaddition reactions. numberanalytics.comuib.no

Metal-Catalyzed Transformations: Exploring its utility in transition-metal-catalyzed reactions beyond standard couplings. This could include investigations into hydroarylation, hydroamination, and other addition reactions across the alkyne, potentially leading to a diverse range of functionalized products. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The progression of modern chemistry increasingly relies on automation and high-throughput experimentation to accelerate discovery. rug.nl Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and greater efficiency. researchgate.netmdpi.com

The physical properties of 2-Nonyn-4-one, 1,1-diethoxy-, likely a liquid at room temperature, make it an ideal candidate for integration into automated flow chemistry platforms. syrris.com Such systems allow for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperature) and the generation of compound libraries for various applications. syrris.comrsc.org

Future integration could involve:

Library Generation: Utilizing automated platforms to react 2-Nonyn-4-one, 1,1-diethoxy- with a diverse set of reactants to rapidly produce a library of novel compounds for screening in drug discovery or materials science. syrris.com

AI-Driven Synthesis Planning: Employing machine learning algorithms to predict optimal reaction pathways and conditions for the synthesis of target molecules starting from this building block, further enhancing the efficiency of automated systems. rsc.orgmit.edu

Development of Sustainable and Green Synthetic Routes

Green chemistry principles are increasingly critical in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. chemistryjournals.net The development of sustainable synthetic routes for and from 2-Nonyn-4-one, 1,1-diethoxy- is a vital area for future research.

This includes focusing on atom-economical reactions, which maximize the incorporation of all starting materials into the final product. rsc.org Cyclization and rearrangement reactions are prime examples of atom-economical processes where this compound could excel. researchgate.net

Key research goals for green synthesis include:

Catalytic Routes: Developing highly efficient catalytic methods for its synthesis and subsequent transformations, replacing stoichiometric reagents to reduce waste.

Renewable Feedstocks: Investigating synthetic pathways that could potentially derive the hydrocarbon backbone of the molecule from renewable biomass sources rather than fossil fuels. chemistryjournals.netuwo.ca

Alternative Solvents: Exploring the use of greener solvents, such as water or ionic liquids, for reactions involving this compound to minimize the environmental impact of volatile organic compounds. chemistryjournals.net

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (Focus on synthetic utility, not biological activity)

The true translational potential of a versatile building block is realized through its application in interdisciplinary fields like materials science and medicinal chemistry. interesjournals.orgresearchgate.netroutledge.commit.edu The ynone functional group is a key precursor for a wide range of valuable structures. rsc.org

In Materials Science: The rigid alkyne unit and the reactive carbonyl group make 2-Nonyn-4-one, 1,1-diethoxy- a promising monomer or cross-linking agent for the synthesis of novel polymers and functional materials. Future work could explore its use in creating:

Conjugated Polymers: After conversion, the ynone moiety can be integrated into the backbone of conjugated polymers, which are essential for organic electronics, such as sensors and organic light-emitting diodes (OLEDs). acs.org

Functional Networks: The bifunctional nature of the molecule could be exploited to create cross-linked polymer networks with tailored thermal and mechanical properties.